1-(4-chloro-1-methyl-1H-pyrazol-5-yl)ethanone
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Overview
Description
1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)ethanone is an organic compound with the molecular formula C6H7ClN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chloro-1-methyl-1H-pyrazol-5-yl)ethanone typically involves the reaction of 4-chloro-1-methyl-1H-pyrazole with an appropriate acylating agent. One common method is the acylation of 4-chloro-1-methyl-1H-pyrazole using acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols. Substitution reactions can lead to a wide range of pyrazole derivatives with different functional groups.
Scientific Research Applications
1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives, which are valuable in various chemical research and industrial applications.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Medicine: Pyrazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of agrochemicals and pharmaceuticals, where its unique chemical properties are leveraged to create effective products.
Mechanism of Action
The mechanism of action of 1-(4-chloro-1-methyl-1H-pyrazol-5-yl)ethanone depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate interaction. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or signal transduction.
Comparison with Similar Compounds
1-(4-Chloro-1-methyl-1H-pyrazol-3-yl)ethanone: A closely related compound with a similar structure but different positional isomerism.
1-(4-Methyl-1H-pyrazol-5-yl)ethanone: Lacks the chlorine atom, which can significantly alter its chemical properties and reactivity.
1-(4-Chloro-1H-pyrazol-5-yl)ethanone: Similar structure but without the methyl group, affecting its steric and electronic properties.
Uniqueness: 1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)ethanone is unique due to the presence of both chlorine and methyl groups on the pyrazole ring
Properties
IUPAC Name |
1-(4-chloro-2-methylpyrazol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4(10)6-5(7)3-8-9(6)2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHPCKHKJWNLCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=NN1C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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